molecular formula C24H32N6O11 B1682937 Tavilermide CAS No. 263251-78-1

Tavilermide

货号: B1682937
CAS 编号: 263251-78-1
分子量: 580.5 g/mol
InChI 键: DVJXNXPFYJIACK-ULQDDVLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

塔维勒米德,又称其研发代号 MIM-D3,是一种选择性的环状三肽,是肌球蛋白受体激酶 A (TrkA) 的部分激动剂。该化合物属于神经生长因子模拟物类别,最初由德克萨斯 A&M 大学的伯吉斯及其同事合成。 塔维勒米德主要由 Mimetogen 制药公司开发,作为治疗干眼症的眼用溶液,目前正处于 III 期临床试验阶段 .

准备方法

合成路线和反应条件: 塔维勒米德的合成涉及固相合成技术。关键步骤包括通过亲核芳香取代 (S_NAr) 环化形成环状肽模拟物。 该方法允许创建模拟蛋白质中 β-转角的环状结构 .

工业生产方法: 塔维勒米德的工业生产很可能涉及大规模固相肽合成 (SPPS) 技术。该方法有利于生产高纯度和高产率的肽。 该过程包括将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上,然后进行环化和纯化步骤 .

反应类型:

    氧化: 塔维勒米德可以发生氧化反应,特别是在其结构中存在的硝基上。

    还原: 在适当的条件下,硝基也可以被还原为胺。

    取代: 该化合物可以参与亲核取代反应,特别是在硝基附近的位点。

常用试剂和条件:

    氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。

    还原: 可以使用在钯催化剂存在下的氢气或硼氢化钠等还原剂。

    取代: 在碱性条件下,可以使用胺或硫醇等亲核试剂来促进取代反应。

主要产物:

科学研究应用

塔维勒米德在科学研究中有多种应用,特别是在眼科、神经学和再生医学领域:

作用机制

塔维勒米德通过选择性地结合并激活 TrkA 受体来发挥作用,TrkA 受体是神经生长因子的高亲和力受体。结合后,塔维勒米德启动一系列细胞内信号通路,导致细胞存活增加、细胞凋亡减少和细胞修复机制增强。 这种激活促进结膜细胞分泌糖缀合物,这有助于维持眼表并改善泪液质量 .

类似化合物:

    西那吉明: 另一种用于治疗神经性角膜炎的神经生长因子模拟物。

    NGF (神经生长因子): TrkA 受体的天然配体,参与神经元的生长、维持和存活。

比较:

    塔维勒米德与西那吉明: 两种化合物都用于眼科,但塔维勒米德专门用于开发治疗干眼症,而西那吉明用于治疗神经性角膜炎。

    塔维勒米德与 NGF: 塔维勒米德是一种合成模拟物,与天然神经生长因子相比,具有更稳定和更选择性的特性。

相似化合物的比较

    Cenegermin: Another nerve growth factor mimetic used for treating neurotrophic keratitis.

    NGF (Nerve Growth Factor): The natural ligand for TrkA receptors, involved in the growth, maintenance, and survival of neurons.

Comparison:

    Tavilermide vs. Cenegermin: Both compounds are used in ophthalmology, but this compound is specifically being developed for dry eye disease, whereas Cenegermin is used for neurotrophic keratitis.

    This compound vs. NGF: this compound is a synthetic mimetic with a more stable and selective profile compared to the natural nerve growth factor.

生物活性

Tavilermide, also known as MIM-D3, is a synthetic neurotrophin mimetic designed to activate the nerve growth factor (NGF) receptor, TrkA. This compound is primarily being developed for the treatment of dry eye disease (DED). The following sections will discuss its mechanism of action, clinical efficacy, and safety profile based on diverse research findings.

This compound mimics the action of NGF, which is crucial for the survival and differentiation of neurons. Upon binding to TrkA, this compound induces receptor dimerization and autophosphorylation, activating several downstream signaling pathways that promote neuronal survival and function. These pathways include:

  • Ras-MAPK Pathway : Regulates cell differentiation and survival.
  • PI3K-AKT Pathway : Involved in cell survival mechanisms.
  • NF-kB Pathway : Controls transcription of genes associated with cell survival.

This multifaceted action supports not only neuronal health but also enhances ocular surface healing in patients with DED .

Phase 2 Studies

In a Phase 2 study involving 150 subjects with moderate dry eye symptoms, participants were randomized to receive either 1% or 5% this compound or a placebo. The treatment lasted for 28 days, with key findings indicating:

  • Significant Improvement : Both concentrations showed statistically significant improvements in corneal fluorescein staining and ocular discomfort (p<0.05).
  • Safety Profile : No significant safety concerns were reported across the study population .

Phase 3 Studies

Three Phase 3 studies further evaluated the efficacy of this compound in larger populations:

  • Study Design : Approximately 400 subjects per study were treated with either 1% this compound or placebo for 8 weeks.
  • Results : Small but significant treatment effects were observed in reducing signs and symptoms of dry eye (p<0.05). The studies confirmed excellent safety and tolerability profiles for this compound .

The most notable Phase 3 trial involved 500 subjects treated with 5% this compound over a period of 12 weeks. Key outcomes included:

  • Primary Endpoint Achievement : Statistically significant improvement in corneal fluorescein staining at 12 weeks.
  • Onset of Effect : Notable improvements were observed as early as 2 weeks into treatment, with continued benefits through to the end of the study .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

Study PhaseConcentrationDurationKey FindingsSafety Profile
Phase 21% & 5%28 daysSignificant improvement in dry eye symptomsNo significant safety concerns
Phase 31%8 weeksSmall but significant treatment effectsExcellent safety profile
Phase 35%12 weeksSignificant improvement in corneal stainingExcellent safety profile

Case Studies

A study conducted on a rat model of DED demonstrated that this compound effectively decreased corneal staining scores compared to vehicle treatments. Additionally, it was found to promote conjunctival goblet cell density, which is essential for maintaining ocular surface health .

属性

IUPAC Name

3-[(5S,8S,11S)-8-(4-aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O11/c25-9-2-1-3-15-23(37)29-17(22(36)26-12-20(33)34)8-10-41-18-6-4-13(30(39)40)11-14(18)21(35)27-16(24(38)28-15)5-7-19(31)32/h4,6,11,15-17H,1-3,5,7-10,12,25H2,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,31,32)(H,33,34)/t15-,16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJXNXPFYJIACK-ULQDDVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(C(=O)NC(C(=O)NC1C(=O)NCC(=O)O)CCCCN)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H]1C(=O)NCC(=O)O)CCCCN)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180937
Record name D-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263251-78-1
Record name Tavilermide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12441
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAVILERMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMG938VJ6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tavilermide
Reactant of Route 2
Tavilermide
Reactant of Route 3
Tavilermide
Reactant of Route 4
Tavilermide
Reactant of Route 5
Tavilermide
Reactant of Route 6
Tavilermide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。